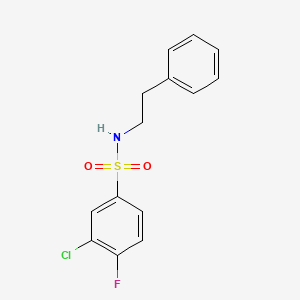

3-chloro-4-fluoro-N-phenethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-4-fluoro-N-phenethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenethyl group, with chlorine and fluorine atoms substituted at the 3 and 4 positions of the benzene ring, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with phenethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-4-fluoro-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide exhibit potent anticancer properties. For instance, studies have shown that sulfonamides can inhibit the growth of cancer cells by targeting specific proteins involved in cell survival and proliferation. A notable example is the inhibition of the anti-apoptotic Bcl-2 family proteins, which play a crucial role in cancer cell survival .

1.2 Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The structural characteristics of this compound suggest potential efficacy against various bacterial strains. This compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly regarding sulfonamide derivatives that interact with enzymes involved in metabolic pathways. These studies help elucidate the mechanisms of action of sulfonamides and their derivatives, providing insights into their therapeutic potential .

2.2 Drug Design and Development

This compound serves as a scaffold for designing new drugs targeting various diseases. Its unique functional groups allow for modifications that can enhance potency and selectivity for specific biological targets, making it a valuable compound in drug discovery programs .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the sulfonamide group allows it to interact with biological targets through hydrogen bonding and other interactions, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-chloro-4-fluorophenylboronic acid

- 3-chloro-4-fluorobenzonitrile

- 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Uniqueness

3-chloro-4-fluoro-N-phenethylbenzenesulfonamide is unique due to the combination of its functional groups and the specific substitution pattern on the benzene ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s stability and reactivity compared to similar compounds with different substitution patterns.

Activité Biologique

3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with phenethylamine derivatives. The synthesis process can be optimized through various methods, including microwave-assisted reactions and solvent-free conditions, which enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related benzenesulfonamide derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. Notably, certain derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating potent anti-proliferative activity. The most active compounds also demonstrated selectivity against cancer cells compared to normal cells, with selectivity indices ranging from 5.5 to 17.5 times .

The mechanism by which these compounds exert their anticancer effects involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX leads to disrupted pH regulation within the tumor microenvironment, promoting apoptosis in cancer cells. For example, one study reported that a derivative induced a 22-fold increase in annexin V-FITC-positive apoptotic cells in MDA-MB-231 lines compared to controls .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that related sulfonamides can inhibit bacterial growth and biofilm formation. For instance, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL . The mechanism is believed to involve the disruption of bacterial carbonic anhydrases, which are crucial for bacterial survival.

Case Studies

| Study | Cell Line | IC50 (μM) | Selectivity | Mechanism |

|---|---|---|---|---|

| Study A | MDA-MB-231 | 1.52 | 17.5 | CA IX Inhibition |

| Study B | MCF-7 | 6.31 | 5.5 | Apoptosis Induction |

| Study C | S. aureus | 50 (inhibition) | N/A | Antibacterial Activity |

Pharmacokinetics and Toxicity

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents . However, comprehensive toxicity assessments are necessary to ensure safety in clinical applications.

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO2S/c15-13-10-12(6-7-14(13)16)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGQECJQNRCYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.